molecular formula C10H8N2O B162953 2-(1H-Imidazol-2-yl)benzaldehyde CAS No. 139975-94-3

2-(1H-Imidazol-2-yl)benzaldehyde

Cat. No. B162953
M. Wt: 172.18 g/mol
InChI Key: PPWUDUBSVGQQAL-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)benzaldehyde is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • Methods of Application : An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
    • Results or Outcomes : The review discusses the scope and limitations, reaction mechanisms and future challenges of the synthesis of imidazoles .
  • Synthesis of Benzimidazole Compounds

    • Summary of Application : The preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide is described .
    • Methods of Application : In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
    • Results or Outcomes : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
  • Medicinal Chemistry

    • Summary of Application : Imidazoles have a variety of applications in the medicinal chemistry field, such as use in anticancer and anti-inflammatory medications and as antiviral agents .
    • Results or Outcomes : The outcomes can also vary widely, but generally aim to treat or prevent various diseases and conditions .
  • Pharmaceuticals and Agrochemicals

    • Summary of Application : Imidazoles are utilized in a diverse range of applications, including traditional applications in pharmaceuticals and agrochemicals .
    • Results or Outcomes : The outcomes can also vary widely, but generally aim to treat or prevent various diseases and conditions, or to improve agricultural productivity .
  • Dyes for Solar Cells and Other Optical Applications

    • Summary of Application : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
    • Results or Outcomes : The outcomes can also vary widely, but generally aim to improve the efficiency and effectiveness of solar cells and other optical technologies .
  • Functional Materials and Catalysis

    • Summary of Application : Imidazoles are utilized in the development of functional materials and catalysis .
    • Results or Outcomes : The outcomes can also vary widely, but generally aim to improve the performance and functionality of various materials and catalysts .
  • Potential Anticancer Drug

    • Summary of Application : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
    • Results or Outcomes : The outcomes can also vary widely, but generally aim to treat or prevent various diseases and conditions .
  • Metal-Organic Frameworks (MOFs)

    • Summary of Application : In this work, the preparation of novel MOFs consisting of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions is reported .
    • Results or Outcomes : The outcomes can also vary widely, but generally aim to improve the performance and functionality of various materials and catalysts .

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future . Additionally, recent advances in the synthesis of imidazoles highlight the importance of these heterocycles in a variety of everyday applications .

properties

IUPAC Name

2-(1H-imidazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-9(8)10-11-5-6-12-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWUDUBSVGQQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569131
Record name 2-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-2-yl)benzaldehyde

CAS RN

139975-94-3
Record name 2-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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